molecular formula C24H30O4 B15469297 4-Pentylphenyl 4-(hexanoyloxy)benzoate CAS No. 52811-81-1

4-Pentylphenyl 4-(hexanoyloxy)benzoate

Cat. No.: B15469297
CAS No.: 52811-81-1
M. Wt: 382.5 g/mol
InChI Key: ZUDQVDPNFAPUSO-UHFFFAOYSA-N
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Description

4-Pentylphenyl 4-(hexanoyloxy)benzoate is a benzoate ester derivative characterized by a pentylphenyl group at the 4-position and a hexanoyloxy (six-carbon acyloxy) chain at the para position of the benzoate moiety. Its molecular formula is C24H30O4 (inferred from structural analogs in ), with a molecular weight of approximately 406.5 g/mol. This compound is structurally related to liquid crystal materials, where alkyl and acyloxy chains modulate mesomorphic behavior (phase transitions between solid and liquid states) .

Properties

CAS No.

52811-81-1

Molecular Formula

C24H30O4

Molecular Weight

382.5 g/mol

IUPAC Name

(4-pentylphenyl) 4-hexanoyloxybenzoate

InChI

InChI=1S/C24H30O4/c1-3-5-7-9-19-11-15-22(16-12-19)28-24(26)20-13-17-21(18-14-20)27-23(25)10-8-6-4-2/h11-18H,3-10H2,1-2H3

InChI Key

ZUDQVDPNFAPUSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-pentylphenyl 4-(hexanoyloxy)benzoate with structurally related esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Phase Behavior (Mesomorphic Range) Key References
4-Pentylphenyl 4-(hexanoyloxy)benzoate C24H30O4 406.5 Pentylphenyl, hexanoyloxy Not explicitly reported; inferred to exhibit liquid crystallinity based on analogs
4-(Hexyloxy)phenyl 4-pentylbenzoate C24H32O3 368.5 Hexyloxy, pentylphenyl Not reported
4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate C29H40O2 420.6 Pentylcyclohexyl, pentylphenyl Liquid crystal; mesophase stability enhanced by cyclohexyl rigidity
4-Heptylphenyl 4-(hexanoyloxy)benzoate C26H34O4 434.5 Heptylphenyl, hexanoyloxy Likely broader mesophase due to longer alkyl chain
4-Methoxyphenyl 4-(6-hydroxyhexyloxy)benzoate C20H24O5 344.4 Methoxyphenyl, hydroxyhexyloxy Hydroxy group may reduce thermal stability but improve solubility in polar solvents

Key Observations :

  • Chain Length and Phase Behavior : Longer alkyl chains (e.g., heptylphenyl in ) or rigid groups (e.g., cyclohexyl in ) enhance mesomorphic stability by increasing molecular anisotropy .
  • Polar Substituents: Hydroxy or methoxy groups () improve solubility in polar solvents but may reduce thermal stability compared to non-polar acyloxy chains .

Q & A

Q. What are the recommended synthetic routes for 4-pentylphenyl 4-(hexanoyloxy)benzoate, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via esterification between 4-pentylphenol and 4-(hexanoyloxy)benzoic acid. A typical protocol involves:
  • Catalyst System : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF).
  • Conditions : Stir at 0°C for 1 hour, followed by room temperature (RT) for 24 hours. Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase.
  • Purification : Column chromatography with silica gel and gradient elution. Yield optimization requires strict control of moisture and stoichiometric ratios (1:1.2 molar ratio of phenol to acid).
  • Reference : Similar esterification methods for structurally analogous benzoates emphasize the importance of anhydrous conditions and catalytic DMAP .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% recommended for research-grade material).
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm ester linkage and alkyl chain integrity (e.g., δ ~4.3 ppm for ester -OCH₂- groups).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₂₄H₃₀O₄; theoretical [M+H]⁺ = 406.2144).
  • Infrared Spectroscopy (IR) : Peaks at ~1720 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C stretching).
  • Reference : Analytical workflows for related benzoate esters highlight these techniques as standard practice .

Q. What are the stability profiles of this compound under different storage conditions?

  • Methodological Answer :
  • Storage Recommendations : Store at -20°C in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation.
  • Stability Testing : Conduct accelerated degradation studies:
  • Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 1–7 days; monitor via HPLC.
  • Hydrolytic Stability : Expose to buffers at pH 2, 7, and 12; track ester bond cleavage.
  • Data Gap : Current literature lacks specific decomposition temperatures or log P values, necessitating experimental determination .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in toxicological data regarding its mutagenic potential?

  • Methodological Answer :
  • In Vitro Assays : Perform Ames tests (OECD 471) with Salmonella typhimurium strains TA98 and TA100 at concentrations of 0.1–100 µg/mL. Include metabolic activation (S9 fraction).
  • Comparative Analysis : Compare results with structurally similar compounds (e.g., 4-cyanophenyl benzoates) to identify structure-activity relationships.
  • Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict mutagenicity based on electrophilic substituents.
  • Reference : While IARC/OSHA classifications are absent, conflicting mutagenicity data for analogous esters suggest context-dependent effects .

Q. How does pH and temperature influence the hydrolysis kinetics of the ester moiety?

  • Methodological Answer :
  • Kinetic Studies : Conduct pseudo-first-order experiments in buffered solutions (pH 2–12) at 25°C, 37°C, and 50°C. Monitor hydrolysis via UV-Vis (λ = 260 nm for benzoic acid release).
  • Rate Constants : Calculate kobs using nonlinear regression. For example, hydrolysis rates for ethyl benzoate derivatives increase exponentially above pH 10 due to base-catalyzed mechanisms .
  • Activation Energy : Determine via Arrhenius plots (ln(k) vs. 1/T).

Q. What advanced techniques can elucidate its interactions with environmental surfaces (e.g., lab equipment, indoor materials)?

  • Methodological Answer :
  • Microspectroscopic Imaging : Use atomic force microscopy (AFM) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) to map adsorption on silica, polymers, or metals.
  • Environmental Chamber Studies : Expose the compound to controlled humidity (30–70% RH) and temperature (20–40°C) on representative surfaces (e.g., stainless steel, PVC). Quantify residues via GC-MS.
  • Reference : Emerging research on indoor surface chemistry underscores the need for nanoscale analysis to predict environmental fate .

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